molecular formula C11H12ClNO4S B3004225 2-(Morpholine-4-carbonyl)benzene-1-sulfonyl chloride CAS No. 1016503-60-8

2-(Morpholine-4-carbonyl)benzene-1-sulfonyl chloride

Cat. No.: B3004225
CAS No.: 1016503-60-8
M. Wt: 289.73
InChI Key: SGSVXCYRAPMQTB-UHFFFAOYSA-N
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Description

2-(Morpholine-4-carbonyl)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C11H12ClNO4S and a molecular weight of 289.74 g/mol . It is known for its applications in various chemical reactions and industrial processes. The compound features a morpholine ring attached to a benzene sulfonyl chloride group, making it a versatile reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholine-4-carbonyl)benzene-1-sulfonyl chloride typically involves the reaction of 2-chlorobenzenesulfonyl chloride with morpholine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through recrystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Morpholine-4-carbonyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, chloroform

    Bases: Triethylamine, sodium hydroxide

Major Products Formed

    Sulfonamides: Formed by the reaction with amines

    Sulfonates: Formed by the reaction with alcohols

    Sulfonothioates: Formed by the reaction with thiols

    Sulfonic Acid: Formed by hydrolysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Morpholine-4-carbonyl)benzene-1-sulfonyl chloride is unique due to its specific combination of a morpholine ring and a benzene sulfonyl chloride group. This structure imparts distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis. Compared to similar compounds, it offers a balance of stability and reactivity, which is advantageous in various applications.

Properties

IUPAC Name

2-(morpholine-4-carbonyl)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO4S/c12-18(15,16)10-4-2-1-3-9(10)11(14)13-5-7-17-8-6-13/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSVXCYRAPMQTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=CC=C2S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016503-60-8
Record name 2-(morpholine-4-carbonyl)benzene-1-sulfonyl chloride
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